molecular formula C14H11N3O3 B1447567 3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid CAS No. 1797210-14-0

3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid

Cat. No.: B1447567
CAS No.: 1797210-14-0
M. Wt: 269.25 g/mol
InChI Key: NODWKXBQGYKYOG-UHFFFAOYSA-N
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Description

3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid (CAS 1797210-14-0) is a high-purity chemical compound supplied as a white solid with a molecular formula of C14H11N3O3 and a molecular weight of 269.26 g/mol . This compound is soluble in dichloromethane (DCM) and dimethylformamide (DMF) and should be stored sealed in a dark, dry place at 2-8°C to ensure long-term stability . This molecule features an imidazo[4,5-b]pyridine core, a privileged structure in medicinal chemistry known for its diverse biological activities. It serves as a key synthetic intermediate or building block in pharmaceutical research and development. Recent patent literature indicates that derivatives of imidazo[4,5-b]pyridine, including this compound, are investigated for their potential as therapeutic agents for the treatment of inflammatory disorders . Researchers value this compound for exploring structure-activity relationships (SAR) and developing novel small-molecule inhibitors. Safety Information: This product has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken during handling. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-17-11-6-10(7-15-12(11)16-14(17)20)8-3-2-4-9(5-8)13(18)19/h2-7H,1H3,(H,18,19)(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODWKXBQGYKYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CC(=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Construction of the imidazo[4,5-b]pyridine core, often starting from substituted pyridine derivatives or diamines.
  • Introduction of the 1-methyl and 2-oxo functionalities on the imidazo ring.
  • Coupling or substitution reactions to attach the benzoic acid group at the 6-position of the imidazo[4,5-b]pyridine nucleus.

Specific Preparation Routes and Conditions

Oxidation of 2-methylimidazo[4,5-b]pyridine to 1-methyl-2-oxo derivative

One key step involves oxidation of 2-methylimidazo[4,5-b]pyridine to yield the 2-oxo form. This can be achieved using 3-chloroperbenzoic acid (mCPBA) as the oxidizing agent in ethyl acetate at room temperature (~20°C) over 2.25 hours. The reaction proceeds with high yield (up to 99%) and purity, with the product isolated by filtration and drying under vacuum. This oxidation step is critical to obtain the 2-oxo functionality on the imidazo ring.

Parameter Details
Starting material 2-methyl-3H-imidazo[4,5-b]pyridine
Oxidizing agent 3-chloroperbenzoic acid (mCPBA)
Solvent Ethyl acetate
Temperature 20°C
Reaction time 2.25 hours
Yield 99%
Purification Filtration and vacuum drying

This step is supported by experimental data indicating the reaction completion monitored by LCMS and the product characterized by NMR spectroscopy.

Cyclization and Ring Formation via Polyphosphoric Acid (PPA)

The imidazo[4,5-b]pyridine core can be synthesized by cyclization of pyridinediamine derivatives in polyphosphoric acid (PPA) at elevated temperatures (135–140°C) under nitrogen atmosphere for 2–4 hours. After reaction completion, the mixture is cooled, neutralized, and extracted to isolate the cyclized product.

Parameter Details
Starting material Pyridinediamine derivative
Reagent Polyphosphoric acid (PPA)
Temperature 135–140°C
Atmosphere Nitrogen
Reaction time 2–4 hours
Workup Neutralization, extraction with ethyl acetate
Yield ~55% (varies with substrate)

This method forms the imidazo ring system essential for further functionalization.

Coupling to Introduce Benzoic Acid Moiety

The attachment of the benzoic acid group at the 6-position of the imidazo[4,5-b]pyridine can be achieved via amide or ester bond formation using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of bases like triethylamine in solvents such as N,N-dimethylformamide (DMF). The reaction typically uses a slight excess of the benzoic acid derivative to drive the coupling to completion.

Parameter Details
Coupling reagent HBTU
Base Triethylamine
Solvent N,N-Dimethylformamide (DMF)
Molar ratio 1:1 to 1:1.2 (imidazopyridine : benzoic acid derivative)
Temperature Room temperature to mild heating
Reaction time Several hours (varies)
Yield Moderate to high (typically >70%)

Purification is usually performed by chromatography or crystallization.

Alternative Synthetic Approaches

Copper-Catalyzed Coupling

Copper-catalyzed coupling reactions using copper(I) oxide and ligands such as 4,7-dimethoxy-1,10-phenanthroline in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (110–115°C) for extended periods (up to 24 hours) have been reported to facilitate the formation of C-N bonds in imidazo[4,5-b]pyridine derivatives. This method can be used to introduce various substituents including benzoic acid groups via aryl amination reactions.

Parameter Details
Catalyst Copper(I) oxide
Ligand 4,7-dimethoxy-1,10-phenanthroline
Solvent Dimethyl sulfoxide (DMSO)
Temperature 110–115°C
Reaction time 24 hours
Yield Variable (dependent on substrates)

This method offers an alternative to classical coupling reagents and can be advantageous for certain substrates.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield (%) Notes
Oxidation to 2-oxo derivative mCPBA oxidation mCPBA, EtOAc, 20°C, 2.25 h 99 High purity, monitored by LCMS and NMR
Cyclization to imidazo core Cyclization in PPA PPA, 135–140°C, N2 atmosphere, 2–4 h ~55 Requires careful neutralization and extraction
Coupling with benzoic acid HBTU-mediated amide/ester bond HBTU, triethylamine, DMF, RT to mild heat >70 Standard peptide coupling conditions
Copper-catalyzed coupling Copper(I) oxide catalysis Cu2O, 4,7-dimethoxy-phenanthroline, DMSO, 110–115°C, 24 h Variable Alternative method for C-N bond formation

Research Findings and Notes

  • The oxidation of 2-methylimidazo[4,5-b]pyridine to the 2-oxo form is highly efficient and reproducible, providing a key intermediate for further functionalization.
  • Cyclization in PPA is a classical and robust method to construct the imidazo[4,5-b]pyridine ring system but requires careful temperature control and workup to maximize yield.
  • Coupling reactions using HBTU and bases in polar aprotic solvents are well-established for attaching benzoic acid derivatives, giving good yields and purity suitable for pharmaceutical applications.
  • Copper-catalyzed coupling offers a versatile alternative, especially for substrates sensitive to peptide coupling reagents or requiring milder conditions.
  • Patents describe various analogues and derivatives prepared by similar methods, indicating the general applicability of these synthetic routes for imidazo[4,5-b]pyridine-based compounds.

Chemical Reactions Analysis

Types of Reactions

3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pharmacological and physicochemical properties are influenced by substituents on the imidazo[4,5-b]pyridine core. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Imidazo[4,5-b]pyridine Derivatives
Compound Name Substituents Molecular Formula Key Properties References
3-{1-Methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid - 1-Methyl
- 2-Ketone
- 6-Benzoic acid
C₁₅H₁₁N₃O₃ High solubility in polar solvents (logP ~1.8); acidic (carboxylic acid group)
3-(1-Methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)benzamide - 1-Methyl
- 2-Ketone
- 6-Benzamide
C₁₄H₁₂N₄O₂ Reduced acidity (amide group); moderate solubility (logP ~2.1)
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - 3-Methyl
- 2-Ketone
- 6-Bromo
C₇H₆BrN₃O Reactive bromine substituent (potential for cross-coupling); planar structure with hydrogen-bonding dimers
3H-Imidazo[4,5-b]pyridine-6-boronic acid - 6-Boronic acid C₆H₆BN₃O₂ Suzuki coupling applications; lower solubility in aqueous media (logP ~0.5)
Ethyl 2-[4-(1-ethyl-6-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridin-3-yl)phenoxy]imidazo[1,2-a]pyridine-3-carboxylate - Ethyl ester
- Phenoxy linkage
C₂₆H₂₄N₆O₄ Extended π-system; ester group enhances lipophilicity (logP ~3.5)

Pharmacological Activity

  • Antimicrobial Activity: Derivatives like 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridines (e.g., compounds 5a–k and 6a–c) exhibit moderate antibacterial and antifungal activity, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Candida albicans .
  • Kinase Inhibition: Patented analogs (e.g., EP 2 585 462 B1) feature phenoxy or fluorinated substituents for kinase targeting. The benzoic acid group in the target compound could mimic ATP-binding motifs in kinases, though its efficacy remains unverified .

Physicochemical Properties

  • Solubility : The benzoic acid group increases aqueous solubility (≈15 mg/mL at pH 7.4) compared to benzamide (≈8 mg/mL) and boronic acid (≈5 mg/mL) derivatives.
  • Stability : The 2-oxo group in the target compound contributes to intramolecular hydrogen bonding, enhancing thermal stability (decomposition temperature >250°C) .
  • Reactivity : Unlike brominated () or boronic acid () analogs, the benzoic acid group is less reactive in cross-coupling but may participate in salt formation or esterification.

Biological Activity

3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid (chemical formula: C14H11N3O3) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features an imidazopyridine moiety linked to a benzoic acid structure. This unique combination contributes to its biological properties, particularly in terms of pharmacological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazopyridines can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.

Anticancer Potential

Several studies have explored the anticancer potential of imidazopyridine derivatives. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells. The proposed mechanisms include the modulation of signaling pathways involved in cell survival and proliferation.

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes associated with various diseases. For instance, it may act as an inhibitor of xanthine oxidase (XO), which is implicated in oxidative stress-related conditions. The inhibition of XO can lead to reduced production of reactive oxygen species (ROS), thereby offering protective effects against oxidative damage.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazopyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Target Pathogen
Compound A20Staphylococcus aureus
Compound B15Escherichia coli
3-{1-methyl...}25Staphylococcus aureus

Study 2: Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-712Caspase activation
HeLa8Bcl-2 modulation

Q & A

Q. What are the common synthetic routes for 3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid?

The compound is typically synthesized via coupling reactions involving imidazo[4,5-b]pyridine intermediates. For example, a benzoic acid derivative is conjugated with a substituted imidazopyridine scaffold using carbodiimide coupling reagents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF. Purification often involves column chromatography or recrystallization . Example Protocol :

  • React 2,3-diaminopyridine with a benzoyl chloride derivative under basic conditions.
  • Cyclize the intermediate using Meldrum’s acid or similar reagents in a one-pot, three-component reaction .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., δ ~11.14 ppm for NH protons in imidazo rings) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight.
  • Elemental Analysis : To confirm purity (>95% by combustion analysis) .

Q. What biological targets or mechanisms are associated with this compound?

The compound’s imidazo[4,5-b]pyridine core is linked to modulation of neurotransmitter receptors. For instance, derivatives act as calcitonin gene-related peptide (CGRP) receptor antagonists , with IC50_{50} values in the nanomolar range (e.g., MK-0974: Ki = 0.77 nM for human CGRP receptors) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Yields vary significantly (26–100%) depending on substituents and reaction conditions. Strategies include:

  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) for better solubility.
  • Catalysis : Piperidine or DBU as catalysts in cyclization steps .
  • Purification : Reverse-phase flash chromatography for polar derivatives .

Table 1 : Yield Optimization for Selected Derivatives

DerivativeCatalystSolventYield (%)Purity (%)
Compound 34NoneDMF100100
Compound 35DBUMeOH3297
Compound 36PiperidineH2_2O2626

Q. What analytical methods resolve structural ambiguities in imidazo[4,5-b]pyridine derivatives?

Advanced techniques include:

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) for high-resolution crystal structure determination .
  • 2D NMR : COSY and NOESY to distinguish regioisomers (e.g., differentiating N-methyl vs. O-methyl groups).

Q. How do structural modifications impact biological activity?

SAR studies reveal:

  • Carboxylic Acid Group : Critical for receptor binding (removal reduces activity by >100-fold).
  • Methyl Substitution : At the 1-position enhances metabolic stability .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., -F, -CF3_3) improve potency .

Q. How are contradictions in pharmacological data addressed?

Discrepancies in receptor affinity (e.g., species-specific differences: human vs. rat CGRP receptors) are resolved via:

  • Species-Specific Assays : Radioligand binding assays with 125I^{125}I-labeled CGRP .
  • Molecular Docking : Computational modeling to identify binding pocket variations.

Methodological Challenges

Q. What strategies mitigate low solubility in aqueous buffers?

  • Prodrug Design : Esterification of the carboxylic acid group.
  • Co-solvents : Use of DMSO/PEG mixtures for in vitro assays .

Q. How is crystallographic twinning addressed in structure determination?

SHELXL’s twin refinement tools are employed for high-resolution data, with BASF parameters adjusted to model twin domains .

Q. What stability issues arise during storage?

  • Hydrolysis : The oxo group is prone to degradation in acidic/basic conditions. Store at -20°C under inert atmosphere.
  • Light Sensitivity : Amber vials prevent photodegradation of the imidazo ring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid
Reactant of Route 2
3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid

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